1-Acetoxy-4-diethylamino-2-butyne 1-Acetoxy-4-diethylamino-2-butyne 1-Acetoxy-4-diethylamino-2-butyne [4-(Diethylamino)but-2-yn-1-yl acetate] can be obtained by employing propargyl alcohol and bisamine as starting reactants.

Brand Name: Vulcanchem
CAS No.: 22396-77-6
VCID: VC3720350
InChI: InChI=1S/C10H17NO2/c1-4-11(5-2)8-6-7-9-13-10(3)12/h4-5,8-9H2,1-3H3
SMILES: CCN(CC)CC#CCOC(=O)C
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

1-Acetoxy-4-diethylamino-2-butyne

CAS No.: 22396-77-6

Cat. No.: VC3720350

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

1-Acetoxy-4-diethylamino-2-butyne - 22396-77-6

Specification

CAS No. 22396-77-6
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name 4-(diethylamino)but-2-ynyl acetate
Standard InChI InChI=1S/C10H17NO2/c1-4-11(5-2)8-6-7-9-13-10(3)12/h4-5,8-9H2,1-3H3
Standard InChI Key AQEDWWHCJSXKHP-UHFFFAOYSA-N
SMILES CCN(CC)CC#CCOC(=O)C
Canonical SMILES CCN(CC)CC#CCOC(=O)C

Introduction

Chemical Identity and Nomenclature

Primary Identification

1-Acetoxy-4-diethylamino-2-butyne is primarily identified through its Chemical Abstracts Service (CAS) registry number 22396-77-6, which serves as its unique international identifier . This compound belongs to the family of acetylenic compounds containing both ester and amine functional groups, making it structurally distinctive.

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in chemical literature and databases, reflecting different naming conventions and structural representations:

  • 4-(Diethylamino)but-2-ynyl acetate

  • 4-Diethylamino-but-2-yn-1-yl acetate

  • 2-Butyn-1-ol, 4-(diethylamino)-, acetate (ester)

  • 2-Butyn-1-ol, 4-(diethylamino)-, 1-acetate

  • [4-{diethyl amino}-2-butynyl] acetate

These alternative names highlight different structural aspects of the molecule, with some emphasizing the acetate ester group while others focus on the diethylamino functionality.

Molecular Structure and Formula

The molecular formula of 1-Acetoxy-4-diethylamino-2-butyne is C10H17NO2 with an exact molecular weight of 183.25 g/mol . Its structure features:

The exact mass of the compound is 183.125931, which is crucial for analytical identification using mass spectrometry techniques .

Physical and Chemical Properties

Physical Characteristics

1-Acetoxy-4-diethylamino-2-butyne possesses distinctive physical properties that influence its handling, storage, and applications. These properties are summarized in the following table:

PropertyValueSource
Physical StateLiquid
Boiling Point217-218°C (literature) / 248.4±25.0°C at 760 mmHg (calculated)
Density0.961 g/mL at 25°C (literature) / 1.0±0.1 g/cm³ (calculated)
Flash Point218°F (103.3°C) / 88.1±14.0°C
Refractive Index1.465
Vapor Pressure0.0±0.5 mmHg at 25°C

The relatively high boiling point suggests significant intermolecular forces, likely due to the presence of both hydrogen bonding capabilities and dipole-dipole interactions within the molecule.

Chemical Reactivity

The chemical reactivity of 1-Acetoxy-4-diethylamino-2-butyne is characterized by the presence of three key functional groups:

  • The acetoxy group, which can undergo hydrolysis to form the corresponding alcohol

  • The triple bond, which can participate in addition reactions and serve as a site for catalytic hydrogenation

  • The tertiary amine functionality, which can act as a nucleophile and participate in various substitution reactions

The compound has a predicted pKa value of 8.25±0.25, indicating the basicity of the amine group . This property influences its solubility in acidic solutions and its potential to form salts.

Solubility and Partition Coefficient

The compound exhibits a calculated LogP value of 1.83, suggesting moderate lipophilicity . This property indicates that 1-Acetoxy-4-diethylamino-2-butyne has:

  • Reasonable solubility in organic solvents

  • Limited water solubility

  • Potential to cross biological membranes

  • A balance between hydrophilic and lipophilic character due to its polar functional groups and hydrocarbon backbone

The polar surface area (PSA) of the compound is calculated to be 29.54 Ų, which further supports its moderate lipophilicity and potential for membrane permeability .

Synthesis and Production Methods

General Synthetic Approaches

1-Acetoxy-4-diethylamino-2-butyne can be synthesized through several routes, with the primary method involving propargyl alcohol and bisamine as starting materials . The synthesis typically follows a multi-step process that includes:

  • Formation of a propargyl intermediate

  • Introduction of the diethylamino group

  • Acetylation of the hydroxyl function to produce the final acetoxy-containing product

The historical development of synthesis methods for 1-Acetoxy-4-diethylamino-2-butyne is reflected in older literature citations, including:

  • Journal of the American Pharmaceutical Association, Scientific Edition

  • Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences

Applications and Research Significance

Regulatory and Commerce Context

From a regulatory and commerce perspective, 1-Acetoxy-4-diethylamino-2-butyne is associated with the HS (Harmonized System) Code 2922199090, categorized under "other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof" .

This classification indicates its positioning within international trade and customs frameworks, with specific tax and tariff implications:

  • VAT: 17.0%

  • Tax rebate rate: 13.0%

  • MFN tariff: 6.5%

  • General tariff: 30.0%

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